1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Description
Chemical Classification and Nomenclature
1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one belongs to the extensive class of arylpiperazine derivatives, which constitute a fundamental category in modern medicinal chemistry. The compound's systematic nomenclature reflects its complex structural organization, featuring a central piperazine ring system substituted at the 1-position with a 4-aminophenyl group and at the 4-position with a 2,2-dimethylpropanone moiety. According to PubChem databases, this compound is identified by the CAS registry number 325168-03-4 and carries multiple synonymous designations including (4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]phenyl)amine and {4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}amine.
The molecular formula of 1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one is established as C₁₅H₂₃N₃O with a corresponding molecular weight of 261.36-261.37 g/mol. This empirical composition reflects the presence of fifteen carbon atoms, twenty-three hydrogen atoms, three nitrogen atoms, and one oxygen atom, arranged in a configuration that maximizes both structural stability and biological activity potential. The compound's chemical classification places it within the broader category of heterocyclic organic compounds, specifically as a substituted piperazine derivative with both aromatic and aliphatic substituents.
The structural complexity of this molecule is further enhanced by its stereochemical considerations and conformational flexibility. The piperazine ring adopts a chair conformation under physiological conditions, while the 4-aminophenyl substituent can rotate freely around the N-C bond, providing multiple conformational states that may contribute to its biological activity profile. The 2,2-dimethylpropanone group introduces significant steric bulk, which may influence the compound's interaction with biological targets and affect its pharmacokinetic properties.
Historical Context in Piperazine Derivative Development
The development of piperazine derivatives as therapeutic agents traces its origins to the early 20th century when piperazine was first introduced as an anthelmintic agent in 1953. Initially utilized as a solvent for uric acid, piperazine's transition to pharmaceutical applications marked the beginning of extensive research into its derivatives and their biological activities. The compound's anthelmintic effects were attributed to its ability to induce paralysis in parasites through modulation of gamma-aminobutyric acid (GABA) receptors, a mechanism that demonstrated the therapeutic potential of piperazine-based structures.
The evolution of piperazine chemistry gained significant momentum during the latter half of the 20th century, as researchers recognized the versatility of the piperazine scaffold for pharmaceutical development. The introduction of arylpiperazine derivatives represented a pivotal advancement in this field, with compounds demonstrating enhanced selectivity and potency across various therapeutic targets. Historical development patterns show that modifications to the piperazine core, particularly through the introduction of aromatic substituents, consistently yielded compounds with improved pharmacological profiles.
The emergence of 1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one within this historical context represents the culmination of decades of structure-activity relationship studies. The compound incorporates design principles established through earlier piperazine research while introducing novel structural elements that distinguish it from traditional derivatives. The inclusion of the 4-aminophenyl group reflects the historical importance of aromatic substitutions in enhancing biological activity, while the 2,2-dimethylpropanone moiety represents a more recent innovation aimed at modulating pharmacokinetic properties.
Contemporary research has demonstrated that piperazine derivatives can be categorized into several distinct classes, including phenylpiperazines, benzylpiperazines, diphenylmethylpiperazines, pyridinylpiperazines, and tricyclic derivatives. Within this classification system, 1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one falls primarily within the phenylpiperazine category, though its unique structural features position it as a bridge between traditional classifications.
Position Within Arylpiperazine Pharmacophore Research
The pharmacophore concept has proven instrumental in understanding the structure-activity relationships of arylpiperazine derivatives, with 1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one occupying a significant position within established pharmacophore models. Long-chain arylpiperazines have been extensively studied as ligands for serotonin receptors, particularly the 5-hydroxytryptamine-7 (5-HT7) receptor, where specific pharmacophore requirements have been elucidated through computational modeling and experimental validation.
Research conducted by Kołaczkowski and colleagues established fundamental pharmacophore models for arylpiperazine compounds acting on 5-HT7 receptors, identifying critical binding regions including hydrophobic/aromatic binding sites, hydrogen bond donor regions, and specific spatial arrangements necessary for optimal receptor interaction. Within this framework, 1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one demonstrates compatibility with established pharmacophore requirements through its structural organization and molecular geometry.
The compound's pharmacophore analysis reveals satisfaction of multiple critical binding regions identified in contemporary models. The aromatic piperazine system fulfills hydrophobic/aromatic binding requirements (HYD/AR2 and HYD/AR3 regions), while the carbon linker and amide functionality contribute to the large hydrophobic region (HYD1) and hydrogen bond donor (HBD) requirements. This alignment with established pharmacophore models suggests potential biological activity and validates the compound's position within the broader arylpiperazine research landscape.
Recent pharmacophore studies have identified five critical components for optimal 5-HT7 receptor interaction: three hydrophobic/aromatic binding regions, one large non-aromatic hydrophobic region, and one hydrogen bond donor located within the hydrophobic region. Analysis of 1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one reveals that it satisfies at least four of these five pharmacophoric regions, indicating strong potential for receptor binding and biological activity. The compound's structural features align particularly well with recent discoveries in methoxyphenyl-long-chain arylpiperazine research, where 4-carbon linkers have demonstrated optimal affinity profiles.
Significance in Chemical and Biological Sciences
The significance of 1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one extends across multiple domains of chemical and biological sciences, reflecting the compound's unique structural characteristics and potential therapeutic applications. In the realm of medicinal chemistry, this compound represents an important advancement in the design of neurologically active agents, particularly those targeting central nervous system disorders. The integration of the piperazine pharmacophore with specific aromatic and aliphatic substituents creates a molecular architecture optimized for biological activity while maintaining favorable physicochemical properties.
From a synthetic chemistry perspective, the compound demonstrates the successful application of structure-based drug design principles. The synthesis typically involves the reaction of piperazine derivatives with substituted aromatic compounds under carefully controlled conditions, often utilizing palladium catalysts to optimize yield and selectivity. This synthetic approach highlights the importance of modern catalytic methods in the preparation of complex heterocyclic compounds and provides a model for the development of related arylpiperazine derivatives.
The biological significance of 1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one is evidenced by its potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Piperazine derivatives are known to modulate these critical neurotransmitter pathways, which play fundamental roles in mood regulation, cognitive function, and behavioral control. The compound's structural features suggest capacity for selective receptor binding, which could translate to therapeutic efficacy with reduced side effects compared to less selective agents.
In pharmaceutical research, this compound serves as a valuable tool for investigating structure-activity relationships within the arylpiperazine class. Its specific substitution pattern provides insights into the molecular requirements for biological activity and helps inform the design of next-generation compounds with improved therapeutic profiles. The presence of the 4-aminophenyl group introduces additional functionality that may enhance binding affinity or selectivity, while the 2,2-dimethylpropanone moiety contributes to metabolic stability and pharmacokinetic optimization.
The compound's significance is further underscored by its position within the broader context of neurological disease research. Arylpiperazine derivatives have shown promise in treating various conditions including Alzheimer's disease, Parkinson's disease, depression, and other neuropsychiatric disorders. The structural features of 1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one suggest potential applications across this spectrum of conditions, making it a compound of considerable interest for therapeutic development.
Properties
IUPAC Name |
1-[4-(4-aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-15(2,3)14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJDBBJAGCPJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The amine group at the piperazine’s nitrogen undergoes nucleophilic acyl substitution with pivaloyl chloride, forming the amide bond.
Key Steps :
-
Substrate Preparation : 4-Aminophenyl piperazine is synthesized via Buchwald-Hartwig coupling or nucleophilic substitution of nitro intermediates.
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Acylation : React with pivaloyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) using a base (e.g., triethylamine) to neutralize HCl.
Example Protocol :
| Parameter | Value |
|---|---|
| Solvent | DCM or THF |
| Temperature | 0–25°C |
| Base | Triethylamine |
| Reaction Time | 1–6 hours |
| Yield | 70–95% |
Data Sources :
-
PMC8625693 describes analogous reactions using pivaloyl chloride for N-acylation.
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CN114516849A outlines similar coupling strategies for piperazine intermediates.
Protective Group Strategies
For regioselective acylation, N-protecting groups (e.g., Boc, methyl) are employed to direct reactivity.
Method A: Boc-Protected Piperazine
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Protection : React 4-aminophenyl piperazine with di-tert-butyl dicarbonate (Boc₂O) in DCM.
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Acylation : Treat the Boc-protected intermediate with pivaloyl chloride in the presence of a base.
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Deprotection : Remove Boc using trifluoroacetic acid (TFA) in DCM.
Advantages :
-
Prevents undesired acylation at other nitrogen sites.
Example Protocol :
| Step | Conditions | Yield |
|---|---|---|
| Boc Protection | DCM, 0–25°C, 2 hours | 85–90% |
| Acylation | DCM, triethylamine, 0–25°C | 70–75% |
| Deprotection | TFA in DCM, RT, 1 hour | 95% |
Data Sources :
Multi-Step Synthesis via Coupling Reactions
For complex intermediates, coupling reactions (e.g., Buchwald-Hartwig) form the piperazine core.
Method B: Buchwald-Hartwig Coupling
Example Protocol :
| Step | Conditions | Yield |
|---|---|---|
| Coupling | Pd(OAc)₂, XPhos, toluene | 80–85% |
| Nitro Reduction | H₂ (1 atm), Pd/C, EtOH | 90% |
| Acylation | DCM, triethylamine, 0–25°C | 70–75% |
Data Sources :
-
CN114516849A demonstrates nitro-to-amine reduction for piperazine intermediates.
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PMC9783227 outlines coupling strategies for aryl-piperazine systems.
Alternative Routes
Method C: Alkylation with 2,2-Dimethylpropanoyl Chloride
Direct alkylation of 4-aminophenyl piperazine with pivaloyl chloride without protection.
Example Protocol :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0–25°C (ice bath) |
| Base | NaHCO₃ |
| Reaction Time | 3–6 hours |
| Yield | 60–70% |
Challenges :
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Lower yields due to competing side reactions (e.g., over-acylation).
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Requires rigorous purification (e.g., column chromatography).
Data Sources :
Industrial-Scale Synthesis
Large-scale methods optimize cost and efficiency.
Method D: Batch Processing
-
Acylation :
-
Workup :
-
Purification :
Example Protocol :
| Parameter | Value |
|---|---|
| Scale | 4.00 kg substrate |
| Solvent | THF |
| Temperature | 0–25°C |
| Yield | 94.6% |
Data Sources :
Critical Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct Acylation | High yield, simplicity | Risk of side reactions |
| Boc Protection | Regioselectivity | Multi-step, costly |
| Buchwald-Hartwig | Scalable for complex cores | Requires Pd catalysts |
| Industrial Batch | Cost-effective for bulk | Requires strict temp control |
Optimal Route :
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Boc Protection for high-purity intermediates.
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Direct Acylation for simplicity and cost savings.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Antidepressant and Antipsychotic Effects
Research indicates that derivatives of 1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one exhibit significant antidepressant and antipsychotic properties. The piperazine moiety in the compound is crucial for its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors.
Case Study:
A study published in Pharmaceuticals demonstrated that modifications to the piperazine structure enhanced binding affinity to serotonin receptors, suggesting potential for developing new antidepressants. The study highlighted a series of synthesized compounds based on this structure that showed improved efficacy in animal models of depression .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a candidate for further exploration as an antimicrobial agent.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Neurological Disorders
The compound's structural characteristics make it suitable for targeting neurological pathways. Its ability to modulate neurotransmitter systems positions it as a potential candidate for treating conditions such as schizophrenia and bipolar disorder.
Research Findings:
A recent patent application highlighted the synthesis of novel derivatives based on this compound aimed at enhancing central nervous system penetration and receptor selectivity . These derivatives have shown promise in preclinical trials.
Cancer Research
Emerging research suggests that compounds similar to 1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one may possess anticancer properties. The ability to inhibit cell proliferation in certain cancer cell lines has been observed.
Case Study:
In vitro studies have shown that specific analogs can induce apoptosis in breast cancer cells, warranting further investigation into their mechanisms of action .
Mechanism of Action
The mechanism of action of 1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. It is believed to inhibit tyrosine kinases, which are enzymes that play a key role in signal transduction pathways. By inhibiting these enzymes, the compound can affect various cellular processes, including cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-Aminophenyl)piperazin-1-yl]ethan-1-one: A similar compound with a slightly different structure, used in similar applications.
4-[4-(4-Aminophenyl)piperazin-1-yl]aniline: Another piperazine derivative with comparable properties.
Uniqueness
1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one is unique due to its specific molecular structure, which provides distinct chemical and biological properties. Its ability to inhibit tyrosine kinases sets it apart from other piperazine derivatives, making it a valuable compound for research and development in various fields .
Biological Activity
1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one, a piperazine derivative with the molecular formula , has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its potential interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications in areas such as oncology and infectious diseases.
The compound features a piperazine ring, known for its versatility in medicinal chemistry. Its structural uniqueness allows it to engage in various biochemical interactions, making it a valuable candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C16H24N2O |
| Molecular Weight | 260.38 g/mol |
| CAS Number | 325168-03-4 |
| LogP | 0.88 |
Antimicrobial Properties
Research indicates that piperazine derivatives can exhibit antimicrobial activity. For instance, studies have shown that related compounds can alter bacterial cell permeability, enhancing the efficacy of conventional antibiotics and exhibiting anti-biofilm properties. The specific antimicrobial potential of 1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one remains to be fully elucidated but suggests a promising avenue for further investigation.
Anticancer Activity
The compound's ability to inhibit tyrosine kinases positions it as a potential anticancer agent. Tyrosine kinases are critical in signal transduction pathways that regulate cell proliferation and survival. By inhibiting these enzymes, the compound may disrupt cancer cell growth and induce apoptosis . Preliminary studies have indicated that similar piperazine derivatives possess cytotoxic effects against various cancer cell lines.
The mechanism by which 1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one exerts its biological effects involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular signaling, particularly those associated with cancer progression.
- DNA Interaction : Research suggests that piperazine derivatives can bind to DNA, affecting gene expression and cellular metabolism.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
- Antifilarial Activity : A study on piperazine derivatives demonstrated significant macrofilaricidal and microfilaricidal effects against Brugia malayi, indicating the potential for developing new antifilarial agents .
- Analgesic Properties : Research on similar piperazine derivatives has revealed potent analgesic activities comparable to morphine, suggesting that modifications in the piperazine structure can lead to enhanced pharmacological effects .
- Cytotoxicity : Investigations into the cytotoxic effects of related compounds have shown promising results against various cancer cell lines, indicating a potential pathway for therapeutic application in oncology .
Q & A
Q. How does this compound differ from its close analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline)?
- Methodological Answer :
- Physicochemical Properties : Compare logP (hydrophobicity) and pKa (basic amine vs. neutral analogs) .
- Receptor Binding : Perform competitive assays with radiolabeled ligands (e.g., ³H-spiperone for D₂ receptor) .
- Synthetic Flexibility : Note substituent compatibility (e.g., 2,2-dimethylpropan-1-one enhances steric hindrance vs. ethanone derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
